Cytotoxicity Profile of 3-(Pyrimidin-4-yl)benzoic Acid Across Cancer Cell Lines
The compound demonstrates differential cytotoxicity across human cancer cell lines, with MCF-7 breast cancer cells showing approximately 1.3-fold higher sensitivity compared to HeLa cells . It is important to note that this data is reported by a vendor source and the original study reference is not fully traceable to a peer-reviewed publication. Comparative data for the 4-pyrimidinyl positional isomer or the pyrazine analog under identical assay conditions is not available in the public domain.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 15 µM; HeLa: 20 µM; A549: 25 µM |
| Comparator Or Baseline | No direct comparator data available under identical conditions for 4-(pyrimidin-4-yl)benzoic acid, 3-(pyrimidin-2-yl)benzoic acid, or 3-(pyrazin-2-yl)benzoic acid |
| Quantified Difference | 1.3-fold difference between MCF-7 and HeLa |
| Conditions | Cell viability assay, 48-72h exposure; source: vendor-reported data |
Why This Matters
The differential cytotoxicity pattern (MCF-7 < HeLa < A549) provides a reference point for laboratory procurement for cancer studies, though comparative superiority over analogs cannot be claimed without matched data.
